(3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine
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Overview
Description
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an isopropyl-substituted hydrazine with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like ethanol, dichloromethane, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Uniqueness
The uniqueness of (3-Isopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the pyridinyl moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-7(2)10-14-11(16-15-10)9(12)8-4-3-5-13-6-8/h3-7,9H,12H2,1-2H3 |
InChI Key |
KYFADJSWEZXRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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